![molecular formula C7H18Cl2N2O B034473 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride CAS No. 110484-18-9](/img/structure/B34473.png)
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves innovative approaches, such as one-pot oxidative decarboxylation-beta-iodination of amino acids to produce 2,3-disubstituted pyrrolidines and piperidines (Boto et al., 2001). Another efficient synthesis method reported involves the in-situ formation of aziridinium, which undergoes intramolecular ring opening to form piperidinium rings in a stereoselective manner (Deniau et al., 2008).
Molecular Structure Analysis
Studies on related compounds have employed spectroscopic methods (FT-IR, FT-Raman, UV-Vis, NMR) alongside Density Functional Theory (DFT) to characterize molecular structure, revealing insights into geometrical parameters, vibrational assignments, and conformational preferences (Janani et al., 2020). The molecular and crystal structure of similar piperidinium chlorides has been characterized using X-ray diffraction, showing a protonated piperidine ring adopting a chair conformation (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including three-component condensation for the synthesis of complex molecules (Shestopalov et al., 2002) and reactions leading to substituted piperidines via gold catalysis (Cui et al., 2009). These reactions demonstrate the compound's versatility in synthesizing a variety of structurally diverse molecules.
Physical Properties Analysis
The physical properties of related piperidine compounds, such as crystal structure, are influenced by molecular geometry and intermolecular interactions, as revealed through X-ray diffraction studies and theoretical calculations (Karthik et al., 2021). Understanding these properties is crucial for predicting the behavior of such compounds in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are explored through studies on analogous piperidine derivatives, highlighting the influence of different substituents and structural features on their chemical behavior (Raghavaiah et al., 2016). This information is vital for designing compounds with desired chemical properties for specific applications.
Safety and Hazards
properties
IUPAC Name |
1-(2-aminoethyl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCQOBFIIVVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555904 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride | |
CAS RN |
110484-18-9 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethyl)piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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